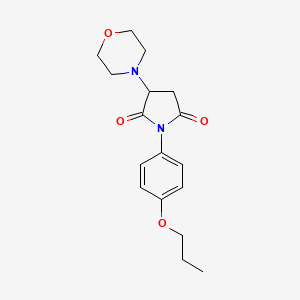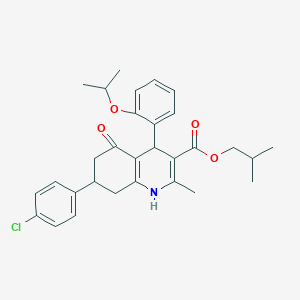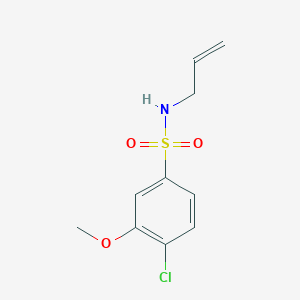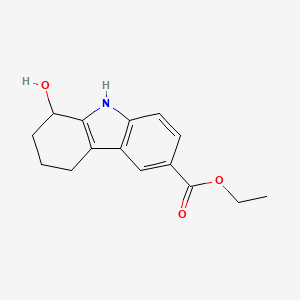
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPDPH has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学的研究の応用
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to selectively bind to copper(II) ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione as a building block for the synthesis of new compounds with potential therapeutic applications. For example, 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione derivatives have been synthesized and tested for their anti-cancer activity. These compounds have shown promising results in vitro, and further studies are underway to evaluate their potential in vivo.
作用機序
The mechanism of action of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione with copper(II) ions results in a change in the fluorescence properties of the compound, which can be used to detect the presence of copper in biological samples.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to have low toxicity in vitro, making it a promising candidate for further studies in vivo. However, its biochemical and physiological effects are not well understood, and further studies are needed to evaluate its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is its selectivity for copper(II) ions, which makes it a useful tool for the detection of copper in biological samples. However, its limitations include its low solubility in water and its potential for non-specific binding to other metal ions.
将来の方向性
For research on 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione include the synthesis of new derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Further studies are also needed to evaluate the safety and efficacy of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione and its derivatives in vivo, as well as their potential therapeutic applications.
合成法
The synthesis of 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxybenzaldehyde with 4-morpholinobutan-1-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydride and 2,5-pyrrolidinedione to obtain 3-(4-morpholinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. The purity of the compound can be improved through recrystallization or column chromatography.
特性
IUPAC Name |
3-morpholin-4-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-9-23-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-22-11-8-18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVPWAKQBPUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)

![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4969955.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)


![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)


